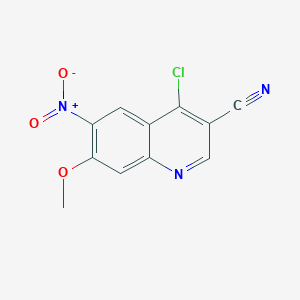

4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile

概要

説明

4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family. It is characterized by its yellow crystalline powder form and is soluble in organic solvents. The compound has a molecular weight of 305.7 g/mol and has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile typically involves multiple stepsThe reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and cyanation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and chemical industries .

化学反応の分析

Types of Reactions

4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

Reduction: Formation of 4-chloro-7-methoxy-6-aminoquinoline-3-carbonitrile.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

科学的研究の応用

Inhibition of Protein Tyrosine Kinases

One of the primary applications of 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile is its role as an inhibitor of protein tyrosine kinases (PTKs). PTKs are crucial in regulating cellular processes, including growth and differentiation. Abnormalities in PTK activity are associated with various diseases, including cancer.

- Mechanism of Action : The compound inhibits the phosphorylation activity of PTKs, which is essential for signal transduction in cells. By blocking this activity, it can prevent uncontrolled cell proliferation associated with tumor growth .

Anti-Cancer Properties

Research indicates that this compound exhibits anti-cancer properties through its action on PTKs:

- Cancer Types : It has shown effectiveness against various cancers by targeting specific growth factor receptors that are overexpressed in malignant cells. This includes potential applications in treating melanoma and other solid tumors .

- Case Studies : Clinical studies have demonstrated that compounds similar to this compound can reduce tumor size and improve patient outcomes when used in conjunction with other therapies .

Treatment of Polycystic Kidney Disease

In addition to its anti-cancer applications, this compound has been investigated for its utility in treating polycystic kidney disease (PKD). PKD is characterized by the formation of cysts in the kidneys, leading to renal dysfunction.

- Research Findings : Studies have shown that inhibiting certain PTKs can slow the progression of PKD by reducing cyst growth and promoting normal kidney function .

Summary of Applications

作用機序

The mechanism of action of 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied .

類似化合物との比較

Similar Compounds

- 4-Chloro-7-methoxyquinoline-6-carboxamide

- 4-Chloro-7-methoxyquinoline-3-carboxylic acid

- 4-Chloro-7-methoxy-6-nitroquinoline

Uniqueness

4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its nitro and cyano groups make it particularly versatile for various chemical transformations and applications .

生物活性

4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile is a synthetic compound with significant potential in pharmaceutical applications, particularly as an antibacterial and anticancer agent. Its unique structural features, including a quinoline core with chlorine, methoxy, and nitro substituents, contribute to its biological activities. This article explores the compound's synthesis, biological interactions, and therapeutic potential based on diverse research findings.

- Molecular Formula : C₁₁H₆ClN₃O₃

- Molecular Weight : 263.63 g/mol

- Structure : The compound features a bicyclic quinoline structure, which enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Chlorination of 7-fluoro-6-nitroquinazolin-4-ol.

- Nucleophilic substitution reactions to introduce the carbonitrile group.

- The overall yield from these reactions can reach up to 61.7% .

Antibacterial Properties

This compound has demonstrated significant antibacterial activity, particularly against multidrug-resistant bacterial strains. Its mechanism of action is believed to involve:

- Interference with DNA synthesis : The compound may bind to bacterial DNA or enzymes critical for replication.

Anticancer Potential

Research indicates that this compound also exhibits anticancer properties by inhibiting protein tyrosine kinases (PTKs), which are involved in cell growth and proliferation. This inhibition can lead to the suppression of abnormal cell growth associated with various cancers .

Comparative Analysis of Similar Compounds

The following table summarizes compounds structurally related to this compound and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloroquinoline | Basic quinoline structure with chlorine | Antibacterial |

| 6-Nitroquinoline | Nitro group at position 6 | Antimicrobial |

| 7-Methoxyquinoline | Methoxy group at position 7 | Anticancer potential |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Antifungal and antibacterial |

The specific combination of substituents in this compound enhances its potency against resistant bacterial strains and may offer unique mechanisms compared to other quinolines.

Case Studies and Research Findings

- Antibacterial Efficacy : A study highlighted the effectiveness of the compound against various bacterial strains, including those resistant to conventional antibiotics. The interactions with bacterial targets were characterized using molecular docking studies, revealing high binding affinities.

- Anticancer Activity : In vitro studies demonstrated that the compound inhibited cell proliferation in several cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The mechanism was linked to the modulation of PTK activity, leading to reduced cell viability .

特性

IUPAC Name |

4-chloro-7-methoxy-6-nitroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O3/c1-18-10-3-8-7(2-9(10)15(16)17)11(12)6(4-13)5-14-8/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNOADATUOSXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456705 | |

| Record name | 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214470-33-4 | |

| Record name | 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。